molecular formula C8H13NO3S B2675716 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1863122-74-0

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2675716
M. Wt: 203.26
InChI Key: ICAJKGWPJYNQMZ-UHFFFAOYSA-N
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Description

The compound “5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a type of organic compound and a saturated hydrocarbon . The cyclopropylsulfonyl and 2-oxa-5-aza groups are likely to be functional groups attached to this core.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as bicyclo[2.2.1]heptane derivatives, have been synthesized using Diels–Alder reactions . These reactions involve the reaction of a diene with a substituted alkene, known as the dienophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, heat of sublimation, and impact sensitivity have been estimated by electrostatic potential analysis of the molecular surface .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

One area of research focuses on the synthesis of bicyclic compounds similar to 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane. For instance, the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes through gold-catalyzed cycloisomerization of cyclopropenes demonstrates innovative methods to create structurally complex bicyclic compounds with high yields and diastereoselectivities (Miege, Meyer, & Cossy, 2010). Similarly, the strain-directed bridge cleavage of (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives highlights a method for preparing highly oxygenated cyclohexenylsulfones, showcasing the versatility of these compounds in synthetic chemistry (Aceña et al., 1992).

Structural Analysis and Conformational Studies

Research on the structural and conformational analysis of bicyclic compounds provides insights into their stability and reactivity. For example, the synthesis and X-ray analysis of 7-oxa-1-azabicyclo[2.2.1]heptane derivatives from sugar nitrones reveal the importance of conformational variety in determining the physical and chemical properties of these compounds (Rowicki et al., 2019).

Applications in Drug Discovery and Material Science

The unique structural motifs of bicyclic compounds like 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane have implications in drug discovery and material science. For instance, the synthesis of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes and their evaluation as potential ligands for neuronal nicotinic acetylcholine receptors highlight the potential of these compounds in the development of new pharmacological agents (Cheng et al., 2002).

Future Directions

The future directions for research would depend on the properties and potential applications of the compound. For similar compounds, research has focused on designing new high-energy density compounds (HEDCs) with good detonation properties and stability .

properties

IUPAC Name

5-cyclopropylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-13(11,8-1-2-8)9-4-7-3-6(9)5-12-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAJKGWPJYNQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

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